Field: Materials Science
Method: The nanoparticles were prepared by the hydrothermal method using temperatures ranging from 100 to 160 °C for 1 hour.
Application: CaWO4 has been used to enhance the blue emission in BaWO4/CaWO4 nanocomposites.
Method: The nanocomposites were prepared by co-precipitation method and sintered at 200 °C and 400 °C.
Field: Nuclear Medicine
Field: Cancer Radiotherapy
Application: CaWO4 can be used in the fabrication of a radio-sensitizer for cancer radiotherapy applications.
Field: Organic Chemistry
Application: CaWO4 can also be used as a catalyst for the oxidation of organic substrates with hydrogen peroxide.
Field: Mining and Metallurgy
Application: Scheelite, a mineral composed of calcium tungstate (CaWO4), is an important ore of tungsten Tungsten is a metal known for its high melting point, density, and strength.
Method: Scheelite is typically found in contact-metamorphic deposits associated with granitic intrusions. The mineral is processed through flotation or gravity separation methods to obtain the desired tungsten concentrate.
Calcium tungsten oxide, also known as calcium tungstate, is a naturally occurring mineral with the chemical formula CaWO4. It is characterized by its tetragonal crystal structure, which features calcium ions coordinated by oxygen anions in a tetrahedral arrangement. This mineral is commonly found in geological formations such as granites and pegmatites and has significant applications in various fields due to its unique luminescent properties and stability under thermal and chemical stress .
Another reaction involves the interaction of tungsten trioxide with calcium hydroxide:
Due to its stability, calcium tungsten oxide is generally inert under most conditions, making it suitable for various applications without significant degradation .
Calcium tungsten oxide can be synthesized using several methods:
Calcium tungsten oxide has diverse applications across various fields:
Calcium tungsten oxide shares similarities with several other compounds, particularly those containing tungsten or similar metal oxides. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Tungsten Trioxide | WO3 | Used in electronics; less luminescent than CaWO4 |
Barium Tungstate | BaWO4 | Higher luminescence; used in scintillation detectors |
Lead Tungstate | PbWO4 | Notable for high density; used in radiation detection |
Strontium Tungstate | SrWO4 | Similar crystal structure; used in ceramics |
Calcium tungsten oxide stands out due to its excellent luminescent properties and stability, making it suitable for both industrial applications and scientific research. Its unique tetragonal structure allows for efficient packing of ions, contributing to its distinctive physical properties compared to other tungsten-containing compounds .
The tungstate tetrahedra [WO4]2- represent the fundamental structural units that dominate the electronic properties of calcium tungsten oxide [3]. Within the tetrahedral coordination environment, the tungsten 5d orbitals undergo crystal field splitting into two distinct sets: the doubly degenerate "e" orbitals (dz2 and dx2-y2) and the triply degenerate "t2" orbitals (dxy, dxz, and dyz) [7]. This splitting pattern is characteristic of tetrahedral symmetry and fundamentally different from octahedral coordination geometries [8].
The molecular orbital configuration reveals that the "e" orbitals are oriented between the bond directions in tetrahedral geometry, while the "t2" orbitals align approximately along the bond directions [3]. This geometric arrangement determines the relative energy positions of these orbital sets, with the "e" orbitals forming the lower conduction band states and the "t2" orbitals contributing to higher energy conduction band regions [7]. The oxygen 2p orbitals split into sigma and pi combinations relative to the tungsten-oxygen bonds, with the sigma orbitals exhibiting stronger overlap and hybridization with tungsten d states [10].
Molecular Orbital | Energy Level (relative) | Character | Symmetry in Tetrahedral Field | Primary Contribution |
---|---|---|---|---|
W 5d (e) | Conduction band bottom | Antibonding | e | W 5d |
W 5d (t2) | Upper conduction band | Antibonding | t2 | W 5d |
O 2p (σ) | Valence band top | Nonbonding | σ | O 2p |
O 2p (π) | Valence band middle | Nonbonding | π | O 2p |
W-O bonding | Lower valence band | Bonding | Mixed | W-O hybridization |
W-O antibonding | Conduction band | Antibonding | Mixed | W-O hybridization |
The band structure of calcium tungsten oxide exhibits a direct band gap semiconductor character with band extrema located at the gamma point of the Brillouin zone [4] [5]. Density functional theory calculations reveal that the valence band spans approximately 5.0 electron volts in width, while the conduction band extends over a similar energy range [7]. The band gap has been experimentally determined to be 4.94 electron volts, which represents a significant revision from earlier literature values that suggested much higher gap energies [4].
The conduction band structure displays a distinctive two-tier organization, with the lower conduction band primarily composed of tungsten 5d "e" states and the upper conduction band dominated by tungsten 5d "t2" states [3] [7]. This separation creates a sub-gap of approximately 0.5 to 1.0 electron volts between the two conduction band regions [7]. The valence band maximum consists predominantly of oxygen 2p pi states with minimal tungsten character, while the middle regions of the valence band contain oxygen 2p sigma states with increasing tungsten-oxygen bonding character at deeper energy levels [10].
Band Region | Energy Range (eV) | Primary Orbital Character | Secondary Contributions |
---|---|---|---|
Upper Conduction Band | ~2.0-5.0 above CBM | W 5d (t2) | O 2p |
Lower Conduction Band | 0-2.0 above CBM | W 5d (e) | O 2p |
Band Gap | ~4.9-5.2 | N/A | N/A |
Upper Valence Band | 0-1.0 below VBM | O 2p (π) | Minor W 5d |
Middle Valence Band | 1.0-3.0 below VBM | O 2p (σ) | Minor W 5d |
Lower Valence Band | 3.0-5.0 below VBM | W-O bonding states | Ca states (minor) |
The valence band maximum in calcium tungsten oxide is characterized by narrow dispersion with a bandwidth of approximately 0.5 electron volts per band [3]. This limited dispersion facilitates the formation of self-trapped holes, which have been experimentally observed through electron paramagnetic resonance spectroscopy with stability up to 150 Kelvin [3]. The narrow dispersion arises from the localized nature of the oxygen 2p states that dominate the valence band edge, with minimal hybridization extending to neighboring tungstate units [10].
The conduction band minimum exhibits moderate dispersion and is predominantly composed of tungsten 5d "e" states with significant oxygen 2p admixture [7]. The conduction band structure reveals clear separation into two distinct regions, with approximately 1.0 electron volt gap between the lower tungsten-dominated bands and upper bands that include contributions from calcium 3d states [3]. This separation explains the unusually large difference between the optical band gap and the threshold for thermoluminescence excitation in calcium tungsten oxide crystals [3].
Band Type | Characteristic | Dominant Orbital Character | Dispersion |
---|---|---|---|
Valence Band Maximum | Located at Γ point | O 2p states | Narrow (~0.5 eV) |
Conduction Band Minimum | Located at Γ point | W 5d (e) states | Moderate |
Band Gap Type | Direct | N/A | N/A |
Band Gap Value | 4.9-5.2 eV (experimental) | N/A | N/A |
Valence Band Width | ~5.0 eV | O 2p with W-O hybridization | Varies by region |
Conduction Band Width | ~5.0 eV | W 5d with O 2p hybridization | Varies by region |
The hybridization between oxygen 2p and tungsten 5d orbitals forms the foundation of the electronic structure in calcium tungsten oxide [10]. Strong sigma bonding interactions occur between tungsten 5d orbitals and oxygen 2p sigma states, creating stable bonding combinations that populate the lower regions of the valence band [7]. These sigma interactions exhibit the highest degree of orbital overlap and contribute significantly to the structural stability of the tungstate tetrahedra [8].
Pi bonding interactions between tungsten 5d and oxygen 2p pi orbitals are moderately strong and primarily contribute to the middle and upper regions of the valence band [10]. The corresponding antibonding combinations populate the conduction band, with sigma antibonding states forming the lower conduction band and pi antibonding states contributing to higher energy conduction band regions [7]. The tetrahedral crystal field environment splits the tungsten 5d orbitals and determines the specific energy positions of these hybridized states [3].
Interaction Type | Energy Position | Hybridization Strength | Contribution to Electronic Properties |
---|---|---|---|
W 5d - O 2p σ bonding | Lower valence band | Strong | Forms stable WO4 tetrahedra |
W 5d - O 2p π bonding | Middle valence band | Moderate | Defines top of valence band |
W 5d - O 2p σ antibonding | Lower conduction band | Strong | Defines bottom of conduction band |
W 5d - O 2p π antibonding | Upper conduction band | Moderate | Contributes to upper conduction band |
Tetrahedral Crystal Field Splitting | Splits W 5d into e and t2 sets | N/A | Determines band gap and optical transitions |
The fundamental optical absorption in calcium tungsten oxide corresponds to transitions from oxygen 2p valence band states to tungsten 5d "e" conduction band states, occurring at approximately 5.0 electron volts [4] [18]. This transition defines the absorption edge and determines the optical transparency window of the material [18]. Higher energy transitions from oxygen 2p states to tungsten 5d "t2" states occur in the 6.0 to 7.0 electron volt range and contribute to ultraviolet absorption characteristics [7].
Exciton formation occurs at approximately 5.2 electron volts and represents bound electron-hole pairs that facilitate energy transfer to luminescence centers [18]. Self-trapped excitons form through lattice relaxation processes and emit characteristic blue luminescence at 4.2 to 4.4 electron volts [18]. This emission mechanism underlies the scintillation properties that make calcium tungsten oxide valuable for radiation detection applications [15]. Defect-related electronic transitions occur at lower energies, typically in the 2.5 to 4.0 electron volt range, and can produce green or yellow luminescence that competes with intrinsic emission processes [12] [18].
Transition Type | Energy Range (eV) | Optical Manifestation | Implications |
---|---|---|---|
O 2p → W 5d (e) | ~5.0 (fundamental absorption) | Absorption edge | Defines optical transparency |
O 2p → W 5d (t2) | ~6.0-7.0 | Higher energy absorption | Contributes to UV absorption |
Exciton Formation | ~5.2 | Excitation peak | Energy transfer mechanism |
Self-trapped Exciton | ~4.2-4.4 (emission) | Blue luminescence | Scintillation properties |
Defect-related Transitions | ~2.5-4.0 (varies by defect) | Green/yellow luminescence | Affects luminescence efficiency |